molecular formula C19H25N4O12P B083611 dTpdU CAS No. 10318-59-9

dTpdU

Cat. No.: B083611
CAS No.: 10318-59-9
M. Wt: 532.4 g/mol
InChI Key: JEFGXHFUMBYQPS-PCKPYIHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dTpdU is a complex organic compound that belongs to the class of nucleoside phosphates. These compounds are essential in various biological processes, including the formation of nucleic acids and energy transfer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dTpdU typically involves the following steps:

    Formation of the Nucleoside Base: The pyrimidine bases are synthesized through a series of reactions involving condensation and cyclization.

    Glycosylation: The nucleoside base is attached to a sugar moiety (oxolane ring) through glycosylation reactions.

    Phosphorylation: The nucleoside is phosphorylated using reagents such as phosphoric acid or phosphoryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions may occur at the carbonyl groups in the pyrimidine rings.

    Substitution: Nucleophilic substitution reactions can take place at the phosphate group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted nucleoside phosphates.

Scientific Research Applications

Chemistry

    Synthesis of Nucleic Acids: Used as building blocks in the synthesis of DNA and RNA.

    Catalysis: Acts as a catalyst in certain biochemical reactions.

Biology

    Cellular Metabolism: Plays a role in energy transfer within cells.

    Signal Transduction: Involved in cellular signaling pathways.

Medicine

    Antiviral Agents: Used in the development of antiviral drugs.

    Cancer Therapy: Investigated for its potential in cancer treatment.

Industry

    Biotechnology: Utilized in various biotechnological applications, including genetic engineering and molecular biology research.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It participates in biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A key energy carrier in cells.

    Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.

Uniqueness

dTpdU is unique due to its specific structure, which allows it to participate in specialized biochemical reactions and pathways.

Properties

CAS No.

10318-59-9

Molecular Formula

C19H25N4O12P

Molecular Weight

532.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C19H25N4O12P/c1-9-6-23(19(29)21-17(9)27)16-5-11(12(7-24)33-16)35-36(30,31)32-8-13-10(25)4-15(34-13)22-3-2-14(26)20-18(22)28/h2-3,6,10-13,15-16,24-25H,4-5,7-8H2,1H3,(H,30,31)(H,20,26,28)(H,21,27,29)/t10-,11+,12+,13+,15+,16+/m0/s1

InChI Key

JEFGXHFUMBYQPS-PCKPYIHYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=O)NC4=O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O

Synonyms

2'-deoxyuridylyl-(5'-3')thymidine
dTpdU
thymidylyl-(3'-5')deoxyuridine

Origin of Product

United States

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